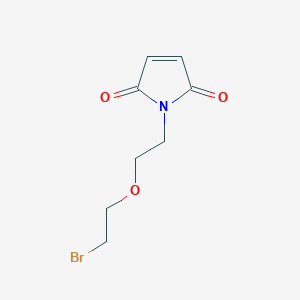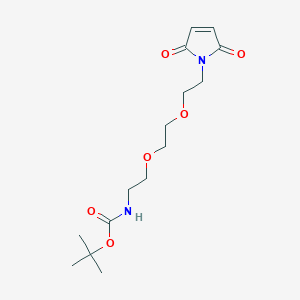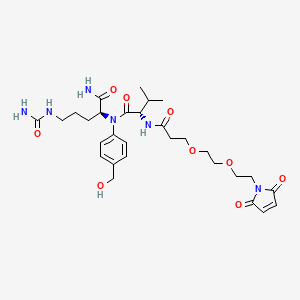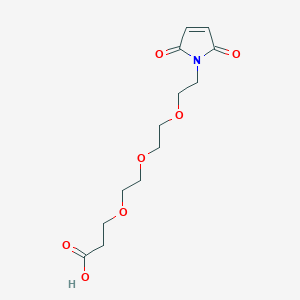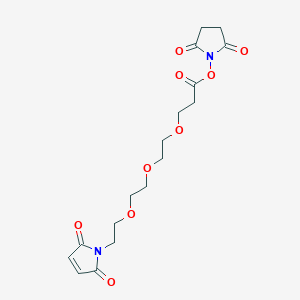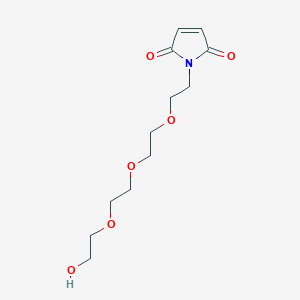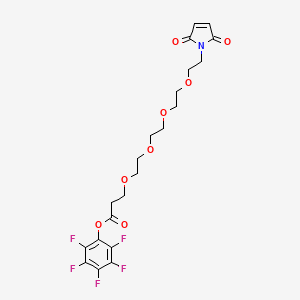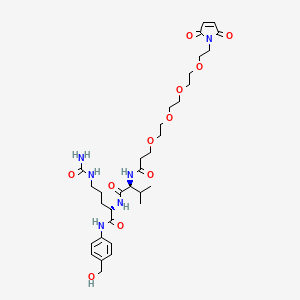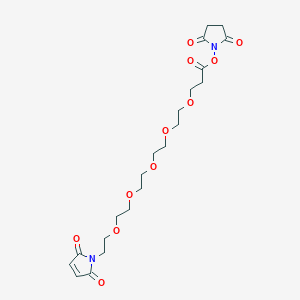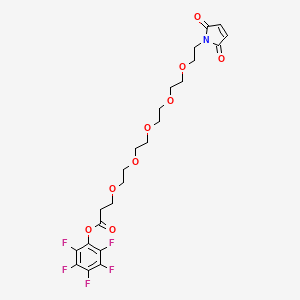
USP7/USP47阻害剤
概要
説明
The compound “USP7/USP47 inhibitor” refers to a class of small molecules designed to inhibit the activity of ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47). These enzymes are part of the deubiquitinating enzyme family, which plays a crucial role in regulating protein degradation and maintaining cellular homeostasis. USP7 and USP47 are involved in various cellular processes, including DNA repair, cell cycle regulation, and immune response. Inhibition of these enzymes has shown potential in cancer therapy by stabilizing tumor suppressor proteins and promoting the degradation of oncogenic proteins .
科学的研究の応用
USP7/USP47 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the ubiquitin-proteasome system and protein degradation pathways.
Biology: Employed in research to understand the role of deubiquitinating enzymes in cellular processes.
Medicine: Investigated as potential therapeutic agents for cancer, neurodegenerative diseases, and viral infections.
Industry: Utilized in drug discovery and development programs to identify new treatments for various diseases .
作用機序
Target of Action
The primary targets of the USP7/USP47 inhibitor are the ubiquitin-specific proteases 7 and 47 (USP7 and USP47). These enzymes are members of the deubiquitinating enzymes (DUBs) family . USP7 and USP47 are involved in diverse cellular processes, including tumor development, metastasis, inflammation, myocardial infarction, and neuronal development . They play a regulatory role in these processes by removing ubiquitin molecules from specific proteins, thereby rescuing these proteins from proteasome-mediated degradation .
Mode of Action
The USP7/USP47 inhibitor interacts with its targets by binding to the catalytic triad of the enzymes . This binding results in the modification of the Cys223 thiol group, which irreversibly inhibits the enzymatic activity of USP7 . The inhibitor prevents the formation of anionic sulfur and its subsequent nucleophilic attack on the C-terminal carbonyl carbon of Ub . This interaction results in changes in the conformation of the enzymes, switching the “switch loop” from an inhibitory “in-conformation” to an active “out-conformation” in the catalytic domain .
Biochemical Pathways
The USP7/USP47 inhibitor affects several biochemical pathways. It regulates katanin p60-mediated axonal growth, prevents the proper entry of the influenza virus into the host cell, and plays a role in inflammation by regulating inflammasome activation and the release of pro-inflammatory cytokines . Moreover, it exhibits critical functions in cell growth and genome integrity, closely related to cancer . The inhibitor also interferes with the Hedgehog pathway by promoting the degradation of β-TrCP .
Pharmacokinetics
The development of novel, high-efficiency, and specific usp7 small-molecule inhibitors is ongoing . These inhibitors are expected to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would impact their bioavailability.
Result of Action
The action of the USP7/USP47 inhibitor results in molecular and cellular effects. Depleting USP47 inhibits cancer cell growth in a p53-dependent manner, a phenomenon that enhances during the simultaneous knockdown of USP7 . The inhibitor also reduces the viability of multiple TP53 wild-type cell lines, including several hematologic cancer and MYCN-amplified neuroblastoma cell lines, as well as a subset of TP53-mutant cell lines .
Action Environment
The action, efficacy, and stability of the USP7/USP47 inhibitor can be influenced by environmental factors. For instance, the inhibitor impedes the function of regulatory T cells, promotes polarization of tumor-associated macrophages, and reduces programmed death-ligand 1 (PD-L1) expression in tumor cells . These effects suggest that the tumor microenvironment can influence the compound’s action .
生化学分析
Biochemical Properties
The USP7/USP47 inhibitor interacts with the enzymes USP7 and USP47, which are involved in diverse cellular processes . The inhibitor’s interaction with these enzymes can lead to the inhibition of cancer cell growth in a p53-dependent manner . The full-length USP47 shows higher deubiquitinase activity than the catalytic domain .
Cellular Effects
The USP7/USP47 inhibitor has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibitor can prevent the proper entry of the influenza virus into the host cell .
Molecular Mechanism
The USP7/USP47 inhibitor exerts its effects at the molecular level through several mechanisms . It forms strong hydrogen bonds to the allosteric pocket of USP7, leading to the inhibition of the enzyme . The inhibitor also impacts gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the USP7/USP47 inhibitor can change in laboratory settings . The inhibitor’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the USP7/USP47 inhibitor can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The USP7/USP47 inhibitor is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The USP7/USP47 inhibitor is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of the USP7/USP47 inhibitor and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of USP7/USP47 inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to start with a core scaffold, such as a benzamide or pyrimidine derivative, and introduce various substituents to enhance potency and selectivity. Reaction conditions often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of USP7/USP47 inhibitors follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography. Process development also focuses on minimizing waste and ensuring compliance with regulatory standards .
化学反応の分析
Types of Reactions
USP7/USP47 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions are typically the desired USP7/USP47 inhibitors with specific functional groups that enhance their binding affinity and selectivity towards the target enzymes .
類似化合物との比較
Similar Compounds
Similar compounds to USP7/USP47 inhibitors include other deubiquitinating enzyme inhibitors, such as:
USP14 Inhibitors: Targeting ubiquitin-specific protease 14.
USP30 Inhibitors: Targeting ubiquitin-specific protease 30.
USP8 Inhibitors: Targeting ubiquitin-specific protease 8
Uniqueness
USP7/USP47 inhibitors are unique due to their dual-targeting capability, which allows them to simultaneously inhibit both USP7 and USP47. This dual inhibition can lead to enhanced therapeutic effects, particularly in cancer treatment, by affecting multiple cellular pathways and promoting the degradation of oncogenic proteins .
特性
IUPAC Name |
4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJFFQZIISQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
